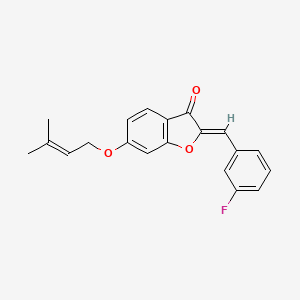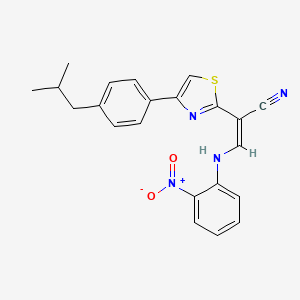
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as ITA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. ITA has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties and Anticancer Activity
Research has demonstrated that certain acrylonitriles substituted with various rings exhibit significant in vitro cytotoxic potency against a range of human cancer cell lines. The structure-activity relationships (SARs) indicate that these compounds' cytotoxic activities can be influenced by the substituents on the acrylonitrile group, highlighting their potential as cancer therapeutics. For example, compounds with a nitrothiophenyl ring have shown considerable potency, suggesting that the acrylonitrile functionality plays a crucial role in inducing cell death, possibly through apoptosis mechanisms (Sączewski, 2004). Additionally, derivatives of acrylonitrile have been synthesized and tested for their anticancer activities, with some showing promising results in inhibiting cancer cell growth (Bera et al., 2021).
Optical and Material Applications
Acrylonitrile derivatives have also been explored for their potential in optoelectronic devices and materials science. For instance, donor-acceptor substituted thiophene dyes based on acrylonitrile structures have demonstrated enhanced nonlinear optical limiting, making them suitable for protecting human eyes and optical sensors (Anandan et al., 2018). Furthermore, a novel diphenylacrylonitrile derivative has shown aggregation enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, indicating its application in photonic or optoelectronic devices (Ouyang et al., 2016).
Molecular Synthesis and Structural Analysis
The synthesis and structural characterization of acrylonitrile derivatives have been subjects of research as well. Studies have focused on the synthesis of these compounds through various methods, including Knoevenagel condensation, and have analyzed their structures using X-ray crystallography. These studies contribute to the understanding of the compounds' molecular properties and stability, which is essential for their potential applications in pharmaceuticals and materials science (Frolov et al., 2005).
Eigenschaften
IUPAC Name |
(Z)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15(2)11-16-7-9-17(10-8-16)20-14-29-22(25-20)18(12-23)13-24-19-5-3-4-6-21(19)26(27)28/h3-10,13-15,24H,11H2,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKLYJBIBEZIZ-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

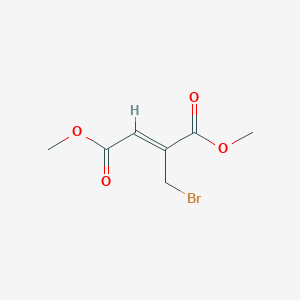
![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)

![8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2882413.png)
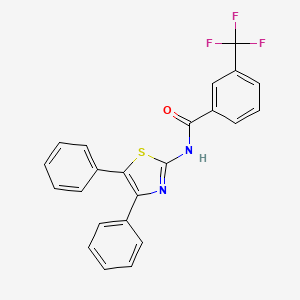
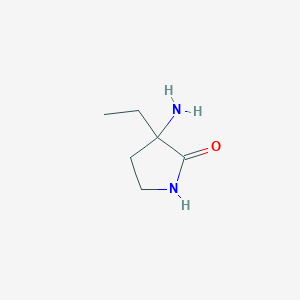
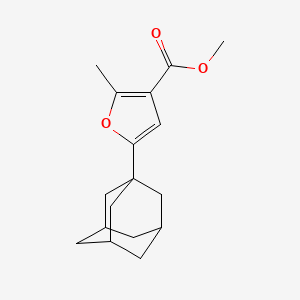
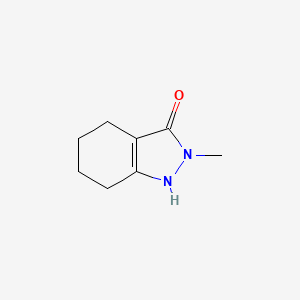

![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)
